N-tert-butyl-4-chloroquinolin-2-amine
Description
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
N-tert-butyl-4-chloroquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-13(2,3)16-12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3,(H,15,16) |
InChI Key |
HNINYQIVSCXCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC=CC=C2C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The initial stage involves imidoylative Sonogashira coupling between o-bromoaniline and alkynes under PdCl₂(PPh₃)₂/Xantphos catalysis. Critical parameters include:
- Catalyst system : 5 mol% PdCl₂(PPh₃)₂ with 10 mol% Xantphos ligand
- Base : Cs₂CO₃ (2.0 mmol per 1.0 mmol aniline)
- Temperature : 90°C for 16 hours in dry DMF
Cyclization occurs upon HCl addition (2 M, 4 mL), inducing quinoline ring formation through 6-endo-dig cyclization. tert-Butyl isocyanide serves dual roles as both a nitrogen source and directing group, with CuBr (0.15 mmol) enhancing alkyne activation.
Table 1: Substrate Scope for Three-Component Synthesis
| Aniline Derivative | Alkyne | Yield (%) | Reference |
|---|---|---|---|
| o-Bromoaniline | 4-Fluorophenyl | 77 | |
| 7-Fluoro-o-bromoaniline | 4-Methoxyphenyl | 71 | |
| 3-Chloro-o-bromoaniline | Phenylacetylene | 68 |
Post-reaction workup involves dichloromethane extraction, sequential washing with HCl/NaHCO₃, and chromatography (cHex/EtOAc/Et₃N). NMR characterization confirms C-4 amination, with ¹³C signals at δ 156.8 ppm (quinoline C-2) and 51.6 ppm (tert-butyl).
Catalytic Amination of 4-Chloroquinoline Precursors
EP0056766B1 discloses a palladium-mediated amination strategy using 4-chloro-7-quinolinone intermediates. This approach introduces tert-butylamine via nucleophilic aromatic substitution under controlled conditions.
Halogenation-Amination Sequence
Key steps include:
- Cyclization : Chloroanilino-3-propionic acid treated with HF/BF₃ forms 4-chloroquinolinone
- Amination : Pd/C (5 wt%) catalyzes coupling with tert-butylamine at 120°C for 5 hours
Critical Parameters :
- Catalyst loading: 0.01–0.0001 g-atom Pd per mole substrate
- Solvent: Toluene/EtOH (3:1) with K₂CO₃ base
- Yield: 61% relative to consumed amine
Table 2: Catalytic Amination Performance Metrics
| Quinolinone Derivative | Amine | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| 4-Chloro-7-quinolinone | tert-Butylamine | 120 | 61 | |
| 4-Bromo-6-quinolinone | Cyclohexylamine | 110 | 54 |
The patent emphasizes reduced dehalogenation side products (<8%) through controlled stoichiometry. Workup involves ether extraction and vacuum concentration, with final purification via crystallization from ethanol.
Comparative Analysis of Synthetic Routes
Three-component coupling offers superior atom economy but requires strict anhydrous conditions. Catalytic amination provides direct access from quinolinones yet faces halogenation challenges. Pyridinium alkylation enables modular functionalization but adds synthetic steps.
Yield Comparison :
Purity Considerations :
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-chloroquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-Butyl)-4-chloroquinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-chloroquinolin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-tert-butyl-4-chloroquinolin-2-amine with three analogs from the evidence, focusing on structural features, physicochemical properties, and inferred applications.
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on quinoline (C₉H₇N) + substituents (C₄H₉ + Cl).
Key Observations
Core Structure Differences: The quinoline core in this compound provides a larger aromatic system compared to pyrimidine analogs (). Pyrimidine analogs (e.g., 2-tert-butyl-6-chloropyrimidin-4-amine) have smaller, less electron-rich rings, which may reduce steric hindrance but limit aromatic interactions .
Chlorine at the 4-position (quinoline) vs. 6-position (pyrimidine) alters electronic distribution. In pyrimidines, chlorine’s position adjacent to NH₂ () may influence hydrogen-bonding capacity .
N-(tert-butyl)-N-(4-methylbenzyl)amine () lacks heterocyclic rigidity, suggesting divergent applications (e.g., ligands vs. intermediates) .
Research Findings and Hypotheses
- Biological Activity: Pyrimidine analogs with NH₂ groups (e.g., 2-tert-butyl-6-chloropyrimidin-4-amine) are often explored as kinase inhibitors or antimicrobial agents. The quinoline derivative’s planar structure may favor intercalation or enzyme inhibition .
- Synthetic Utility : The tert-butyl group in all compounds likely enhances stability during synthesis, as seen in intermediates for pharmaceuticals (–4).
- Solubility and Reactivity: Quinoline’s hydrophobicity compared to pyrimidines may limit aqueous solubility but improve membrane permeability in drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
